molecular formula C20H24F2N2O2 B5587655 (1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5587655
M. Wt: 362.4 g/mol
InChI Key: MGMPMRHMVBCCFW-DOTOQJQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of diazabicyclo[3.2.2]nonane derivatives often involves multistep chemical processes including aminomethylation and cyclization reactions. For example, the Mannich reaction is used in the synthesis of N,S-containing heterocycles, providing a method for obtaining functionally substituted diazabicyclo[3.3.1]nonane derivatives through treatment with primary amines and excess formaldehyde (Dotsenko et al., 2007).

Scientific Research Applications

Synthesis and Structure

Research on similar diazabicyclo compounds has been conducted, focusing on their synthesis, structure, and potential biological activities. For example, the synthesis and study of derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have shown that these compounds are of interest for treating a range of diseases. Studies have explored the synthesis of such compounds with various substituents, investigating their biological activity and toxicity (Malmakova et al., 2021).

Biological Evaluation

Several studies have investigated the biological effects of compounds structurally related to (1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one. For instance, bromophenol derivatives with a cyclopropyl moiety have shown to be effective inhibitors of certain enzymes, suggesting their potential in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Receptor Affinity and Cytotoxic Activity

Compounds in the diazabicyclo family have been studied for their receptor affinity and cytotoxic activities. Research has shown that certain stereoisomeric alcohols and methyl ethers derived from these compounds exhibit high affinity for σ1 receptors and inhibit the growth of human tumor cell lines, indicating potential applications in cancer therapy (Geiger et al., 2007).

properties

IUPAC Name

(1S,5R)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O2/c21-16-6-3-14(18(22)9-16)5-8-19(25)23-11-15-4-7-17(12-23)24(20(15)26)10-13-1-2-13/h3,6,9,13,15,17H,1-2,4-5,7-8,10-12H2/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMPMRHMVBCCFW-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3CCC(C2=O)CN(C3)C(=O)CCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)C(=O)CCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

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